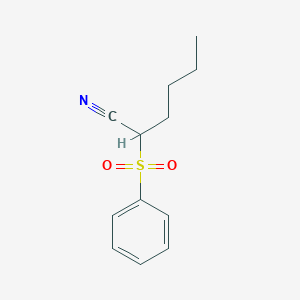
2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another approach includes the use of thioamide or carbon dioxide as raw materials, catalyzed by diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and reduce reaction time . These methods are designed to be efficient and scalable for large-scale production.
化学反応の分析
Types of Reactions
2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties
作用機序
The mechanism of action of 2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical processes. For instance, it may inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to its potential use as an anti-tubercular agent.
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Known for its anti-cancer and anti-microbial properties.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
6-Methoxybenzothiazole: Investigated for its neuroprotective and anti-inflammatory activities.
Uniqueness
2-(3-Methoxy-1,2-benzothiazol-5-yl)acetamide stands out due to its specific methoxy substitution at the 3-position, which may enhance its biological activity and selectivity compared to other benzothiazole derivatives. This unique structural feature contributes to its potential as a versatile compound in various scientific and industrial applications.
特性
CAS番号 |
65449-71-0 |
|---|---|
分子式 |
C10H10N2O2S |
分子量 |
222.27 g/mol |
IUPAC名 |
2-(3-methoxy-1,2-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C10H10N2O2S/c1-14-10-7-4-6(5-9(11)13)2-3-8(7)15-12-10/h2-4H,5H2,1H3,(H2,11,13) |
InChIキー |
XWUFSJSZDDOERR-UHFFFAOYSA-N |
正規SMILES |
COC1=NSC2=C1C=C(C=C2)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



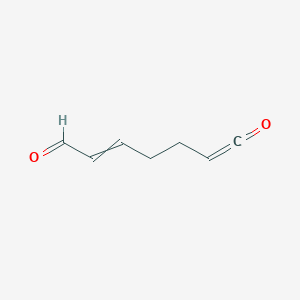
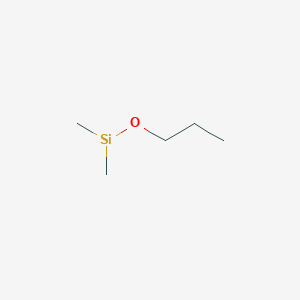
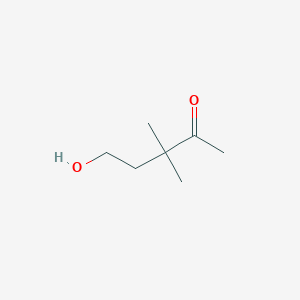
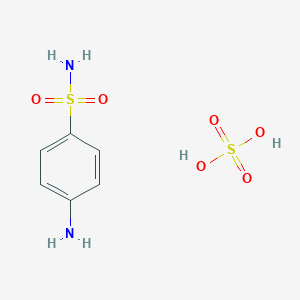

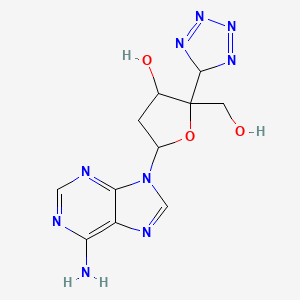




![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)

